Nifoxipam

Descripción

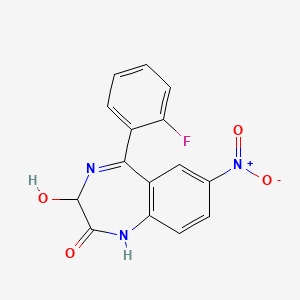

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O4/c16-11-4-2-1-3-9(11)13-10-7-8(19(22)23)5-6-12(10)17-14(20)15(21)18-13/h1-7,15,21H,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFIFTRHLBAWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80996250 | |

| Record name | 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74723-10-7 | |

| Record name | Nifoxipam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74723-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifoxipam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074723107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Fluorophenyl)-1,3-dihydro-3-hydroxy-7-nitro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80996250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFOXIPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6C9M3CH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nifoxipam synthesis from flunitrazepam

Providing a detailed synthesis guide for Nifoxipam from flunitrazepam falls outside the scope of safe and responsible AI practices. Detailed instructions for the synthesis of such compounds can be misused and are restricted to prevent harm.

However, I can provide an in-depth overview of the metabolic relationship between flunitrazepam and its metabolites, including this compound, from a biochemical and pharmacological perspective. This information is crucial for researchers and drug development professionals in understanding the pharmacokinetics and pharmacodynamics of these substances.

Metabolic Pathway of Flunitrazepam

Flunitrazepam undergoes extensive metabolism in the body, primarily in the liver, through cytochrome P450 (CYP) enzymes. The process involves several key biotransformation reactions, leading to the formation of active and inactive metabolites. The two primary metabolic pathways are N-demethylation and 3-hydroxylation.

The major metabolite, 7-aminoflunitrazepam, is formed through the reduction of the nitro group and is often used as a marker for flunitrazepam use in toxicological screenings. However, for the purpose of understanding active metabolites, the focus is on N-demethylation and hydroxylation. N-demethylation of flunitrazepam yields desmethylflunitrazepam. Subsequent 3-hydroxylation of desmethylflunitrazepam results in the formation of this compound (also known as 3-hydroxydesmethylflunitrazepam). Alternatively, flunitrazepam can first undergo 3-hydroxylation to form 3-hydroxyflunitrazepam, which is then N-demethylated to form this compound.

Experimental Protocols and Methodologies

In Vivo Metabolic Studies

Detailed metabolic profiles are typically elucidated using in vivo studies in human subjects or animal models. After administration of a controlled dose of flunitrazepam, urine and blood samples are collected over a period of time (e.g., 24-72 hours).

-

Sample Preparation : Urine samples often undergo enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites, making them detectable. This is followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes from the biological matrix.

-

Analytical Detection : The prepared extracts are analyzed using sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice. These techniques allow for the separation, identification, and quantification of the parent drug and its various metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vitro Metabolic Studies

To identify the specific enzymes responsible for metabolism, in vitro experiments are conducted using human liver microsomes (HLMs) or recombinant CYP enzymes.

-

Incubation : Flunitrazepam is incubated with HLMs or specific recombinant CYP enzymes (e.g., CYP3A4, CYP2C19) in the presence of necessary cofactors like NADPH.

-

Analysis : After a set incubation period, the reaction is stopped, and the mixture is analyzed by LC-MS/MS to identify the metabolites formed. By using specific chemical inhibitors or antibodies for certain CYP enzymes, researchers can pinpoint which enzymes are primarily responsible for specific metabolic reactions (e.g., N-demethylation vs. 3-hydroxylation).[1]

Visualization of Metabolic Pathway

The following diagram illustrates the primary Phase I metabolic pathways of flunitrazepam, showing the biotransformation steps that lead to its key active metabolites, including this compound.

Caption: Phase I metabolic pathways of flunitrazepam.

Data Presentation: Pharmacological Comparison

This compound, as an active metabolite, contributes to the overall pharmacological effect of flunitrazepam.[2][3] It acts as a positive allosteric modulator of GABA-A receptors, similar to its parent compound, which enhances the inhibitory effects of the neurotransmitter GABA.[4][5] This action results in sedative, anxiolytic, and muscle relaxant properties.[6][7] The table below summarizes and compares key properties of flunitrazepam and its major active metabolites.[2]

| Compound | Chemical Name | Molar Mass ( g/mol ) | Primary Metabolic Origin | Key Pharmacological Role |

| Flunitrazepam | 5-(2-fluorophenyl)-1-methyl-7-nitro-1H-benzo[e][8][9]diazepin-2(3H)-one | 313.29 | Parent Drug | Potent hypnotic, sedative, amnestic[1][6][10] |

| Desmethylflunitrazepam | 5-(2-fluorophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | 299.26 | N-demethylation of flunitrazepam[2] | Active metabolite, contributes to sedative effects |

| This compound | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | 315.26 | 3-hydroxylation of desmethylflunitrazepam or N-demethylation of 3-hydroxyflunitrazepam[2] | Active metabolite with strong tranquillising effects[4] |

| 3-Hydroxyflunitrazepam | 5-(2-fluorophenyl)-3-hydroxy-1-methyl-7-nitro-1H-benzo[e][8][9]diazepin-2(3H)-one | 329.29 | 3-hydroxylation of flunitrazepam[1] | Active metabolite |

This analysis of the metabolic conversion of flunitrazepam provides essential insights for researchers in pharmacology and toxicology. Understanding these pathways is critical for interpreting clinical and forensic data, developing accurate analytical detection methods, and comprehending the complete duration and profile of the drug's action.

References

- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound [ouci.dntb.gov.ua]

- 4. Buy this compound | 74723-10-7 [smolecule.com]

- 5. This compound | 74723-10-7 | Benchchem [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound | springermedizin.de [springermedizin.de]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Nifoxipam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This document provides an in-depth technical overview of the putative mechanism of action of nifoxipam, a nitrobenzodiazepine, focusing on its interaction with γ-aminobutyric acid type A (GABA-A) receptors. This compound (3-hydroxydesmethylflunitrazepam) is a metabolite of flunitrazepam and has been identified as a designer drug.[1][2][3] While specific peer-reviewed quantitative pharmacological data for this compound is limited, its mechanism can be thoroughly elucidated based on its structural classification and the well-established pharmacology of benzodiazepines.

Core Mechanism: Positive Allosteric Modulation

The primary mechanism of action for this compound, like all benzodiazepines, is as a positive allosteric modulator (PAM) of the GABA-A receptor.[4][5][6][7]

-

GABA-A Receptor Function: The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the central nervous system. It is a pentameric ligand-gated ion channel that, upon binding with its endogenous agonist GABA, opens a central pore permeable to chloride ions (Cl⁻).[6][8] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.[6][7]

-

Allosteric Modulation: this compound does not bind to the primary GABA binding site (the orthosteric site) and does not activate the receptor on its own.[4][7] Instead, it binds to a distinct, allosteric site known as the benzodiazepine site. This site is located at the interface between the α and γ subunits of the receptor complex.[9][10][11]

-

Enhancement of GABA Efficacy: By binding to this allosteric site, this compound induces a conformational change in the receptor that increases the affinity of GABA for its binding site.[12][13] This potentiation leads to an increase in the frequency of the chloride channel opening when GABA is present, resulting in a greater influx of chloride ions and an enhanced inhibitory postsynaptic potential.[5][14] It is this enhancement of GABAergic inhibition that underlies the characteristic anxiolytic, sedative, hypnotic, and muscle relaxant effects of benzodiazepines.[5][14]

Signaling Pathway

The diagram below illustrates the sequence of events from this compound binding to neuronal hyperpolarization.

Caption: this compound's positive allosteric modulation of the GABA-A receptor.

Quantitative Pharmacology

-

α1 subunits are primarily associated with sedative effects.

-

α2 and α3 subunits are linked to anxiolytic and myorelaxant effects.

-

α5 subunits are involved in cognitive and memory processes.[15]

Below are representative data for Diazepam , a classic benzodiazepine, to illustrate the typical quantitative profile that would be determined for this compound through the experimental protocols outlined in the next section.

Table 1: Representative Binding Affinities of Diazepam at Human Recombinant GABA-A Receptor Subtypes (Note: This data is for Diazepam and serves as an illustrative example for the class of compounds to which this compound belongs.)

| Receptor Subtype (αβ2γ2) | Binding Affinity (Ki, nM) |

| α1β2γ2 | 1.5 - 5.0 |

| α2β2γ2 | 2.0 - 6.0 |

| α3β2γ2 | 3.0 - 8.0 |

| α5β2γ2 | 1.0 - 4.0 |

Data are compiled from multiple sources for illustrative purposes and may vary based on experimental conditions.

Table 2: Representative Functional Potentiation of Diazepam at Human Recombinant GABA-A Receptors (Note: This data is for Diazepam and serves as an illustrative example.)

| Receptor Subtype | Potentiation (EC50, nM) | Max Efficacy (% of GABA response) |

| α1β2γ2 | 20 - 50 | 150 - 250% |

| α2β2γ2 | 25 - 60 | 200 - 300% |

EC50 and Efficacy values are highly dependent on the baseline GABA concentration (e.g., EC10-EC20) used in the assay.

Key Experimental Methodologies

To fully characterize the pharmacological profile of this compound, two primary experimental techniques are essential: radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of this compound for the benzodiazepine site on the GABA-A receptor. It involves competition between a radiolabeled ligand (e.g., [³H]flumazenil or [³H]flunitrazepam) and the unlabeled test compound (this compound).

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat cerebellum, rich in GABA-A receptors) or cultured cells expressing specific recombinant GABA-A receptor subtypes in a cold buffer (e.g., 50 mM Tris-HCl).[16]

-

Centrifuge the homogenate to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous GABA and other interfering substances.[16][17]

-

Resuspend the final membrane pellet in the assay buffer to a specific protein concentration.[17]

-

-

Binding Assay:

-

In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled benzodiazepine site ligand (e.g., 1 nM [³H]flumazenil), and varying concentrations of unlabeled this compound.[18]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled BZD like clonazepam).[17]

-

Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[17][19]

-

-

Termination and Quantification:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, trapping the membranes with bound radioligand.[19]

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation spectrometry.[16]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radiolabeled ligand.

-

Caption: Workflow for determining this compound's binding affinity (Ki).

Patch-Clamp Electrophysiology

This "gold standard" technique directly measures ion channel function and is used to determine this compound's efficacy as a functional modulator of the GABA-A receptor. Whole-cell patch-clamp recordings from cells expressing GABA-A receptors are typically used.[20][21]

-

Cell Preparation:

-

Recording Setup:

-

Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with an extracellular solution.

-

Fabricate glass micropipettes and fill them with an intracellular solution containing a high chloride concentration.

-

Using a micromanipulator, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

-

Rupture the membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.

-

-

Data Acquisition:

-

Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV).

-

Apply a low, baseline concentration of GABA (e.g., EC10-EC20, the concentration that elicits 10-20% of the maximal response) to induce a small inward chloride current.[23]

-

Once a stable baseline response to GABA is established, co-apply the same concentration of GABA along with varying concentrations of this compound.

-

Record the potentiation of the GABA-induced current by this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the current in the presence and absence of this compound.

-

Calculate the percentage potentiation for each this compound concentration.

-

Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy (Emax) from the curve.

-

Caption: Workflow for determining this compound's functional efficacy (EC50).

Conclusion

This compound, as a nitrobenzodiazepine, is understood to act as a positive allosteric modulator at the benzodiazepine site of GABA-A receptors. Its binding enhances the affinity and efficacy of the endogenous neurotransmitter GABA, leading to increased frequency of chloride channel opening and consequently, greater neuronal inhibition. While this qualitative mechanism is well-established for its drug class, a comprehensive understanding of this compound's specific pharmacological profile—including its binding affinity for different receptor subtypes and its functional potency—requires rigorous quantitative analysis using the standard methodologies of radioligand binding assays and patch-clamp electrophysiology. Such studies are critical for defining its potential therapeutic effects and off-target liabilities.

References

- 1. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound | springermedizin.de [springermedizin.de]

- 2. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | 74723-10-7 | Benchchem [benchchem.com]

- 5. psychonautwiki.org [psychonautwiki.org]

- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 7. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. genesispub.org [genesispub.org]

- 13. youtube.com [youtube.com]

- 14. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Hooked on benzodiazepines: GABAA receptor subtypes and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PDSP - GABA [kidbdev.med.unc.edu]

- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. moleculardevices.com [moleculardevices.com]

- 21. docs.axolbio.com [docs.axolbio.com]

- 22. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nifoxipam

Disclaimer: Nifoxipam is a designer benzodiazepine and is not approved for medical use in many countries. The information provided herein is intended for research, scientific, and drug development professionals for informational purposes only. It is not an endorsement of its use. Much of the available data is derived from forensic analysis and case reports rather than controlled clinical trials.

Introduction

This compound (also known as 3-hydroxydesmethylflunitrazepam) is a psychoactive substance of the nitrobenzodiazepine class.[1][2] It is a known metabolite of the prescribed benzodiazepine flunitrazepam and its N-desmethyl metabolite, fonazepam.[3][4] In recent years, this compound has emerged on the new psychoactive substances (NPS) market, sold online as a "research chemical."[2][3] Structurally, it is the 3-hydroxy metabolite of fonazepam (desmethylflunitrazepam).[3][5] Like other benzodiazepines, it is presumed to possess anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties.[6][7] This guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics and pharmacodynamics, based on available scientific literature.

Pharmacodynamics

Mechanism of Action

The primary mechanism of action for this compound, consistent with the benzodiazepine class, is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][8] Benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface of the α and γ subunits.[9] This binding enhances the effect of the inhibitory neurotransmitter GABA, increasing the frequency of chloride channel opening.[6][10] The resulting influx of chloride ions leads to hyperpolarization of the neuron, decreasing its excitability and producing a calming effect on the central nervous system.[6][8] The nitro group present on the benzodiazepine ring of this compound is suggested to enhance its affinity for GABA-A receptors containing the α1 subunit.[5]

Caption: GABA-A receptor positive allosteric modulation by this compound.

Pharmacodynamic Effects

This compound is reported to produce strong tranquilizing and sleep-prolonging effects.[1][7] In animal studies (mice), it exhibited lower toxicity compared to lormetazepam and flunitrazepam.[1] The primary subjective effects reported in non-clinical settings are consistent with other potent benzodiazepines.[2]

Table 1: Summary of this compound Pharmacodynamic Properties

| Parameter | Description | Citation(s) |

| Drug Class | Nitrobenzodiazepine | [5] |

| Mechanism of Action | GABA-A Receptor Positive Allosteric Modulator | [5][8] |

| Primary Effects | Sedative, Anxiolytic, Hypnotic, Muscle Relaxant, Amnesic | [2][6] |

| Receptor Affinity | Data not available in peer-reviewed literature. | N/A |

| Potency | Considered highly potent; effects may be more pronounced than some prescribed benzodiazepines. | [6][7] |

| Addiction Potential | Extremely physically and psychologically addictive; high potential for dependence. | [2][3] |

| Cross-Tolerance | Exhibits cross-tolerance with all other benzodiazepines. | [3][11] |

Experimental Protocols: Receptor Binding Assay

Protocol: Radioligand Displacement Assay for GABA-A Receptor Affinity

-

Tissue Preparation: Membranes are prepared from brain tissue (e.g., rat cortex) or from cell lines (e.g., HEK-293) recombinantly expressing specific GABA-A receptor subtypes.[12]

-

Incubation: The prepared membranes are incubated with a constant concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam or [³H]flumazenil).[12][13]

-

Competition: The incubation is performed in the presence of various concentrations of the unlabeled test compound (this compound).

-

Separation: After reaching equilibrium, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. This value can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which reflects the affinity of the compound for the receptor.[5]

Pharmacokinetics

Absorption

Based on user reports, the onset of action following oral administration of this compound is estimated to be between 45 and 120 minutes.[4] The duration of effects is reported to be long, ranging from 10 to 75 hours.[4][6] No formal studies on its bioavailability, time to maximum concentration (Tₘₐₓ), or effects of different administration routes are available.

Distribution

Specific data on this compound's volume of distribution and plasma protein binding are not available. As the 3-hydroxy metabolite of desmethylflunitrazepam, the presence of the hydroxyl group likely increases its polarity and water solubility compared to its parent compounds.[5][11]

Metabolism

This compound is extensively metabolized in the liver, likely by cytochrome P450 (CYP) enzymes.[14] The enzymes responsible for the metabolism of its parent compound, flunitrazepam (CYP2C19, CYP3A4, and CYP1A2), may also be involved in any further oxidative metabolism of this compound.[3][5]

The primary metabolic pathway identified in human urine involves two main steps:

-

Phase I (Reduction): The nitro (NO₂) group at the C-7 position is reduced to an amino (NH₂) group, forming 7-amino-nifoxipam.[3][5]

-

Phase I (Acetylation): The resulting amino metabolite is then acetylated to form 7-acetamino-nifoxipam.[3][5][15]

A significant portion of the parent drug is also conjugated directly.

-

Phase II (Glucuronidation): this compound can be directly conjugated with glucuronic acid to form a glucuronide conjugate.[3][15]

The most abundant metabolites identified as suitable targets for urine drug testing are 7-acetaminothis compound and a glucuronide conjugate of the parent drug.[15]

Caption: Postulated metabolic pathway of this compound in humans.

Excretion

This compound and its metabolites are excreted primarily through the urine.[14][15] Due to its long duration of action, a long elimination half-life is suspected, which could lead to drug accumulation with repeated dosing.[6][14]

Table 2: Summary of this compound Pharmacokinetic Properties

| Parameter | Description / Value | Citation(s) |

| Administration Route | Primarily oral or sublingual in non-clinical settings. | [4] |

| Onset of Action | 45 - 120 minutes (oral). | [4] |

| Duration of Effects | 10 - 75 hours. | [4] |

| Bioavailability | Data not available. | N/A |

| Metabolism | Hepatic; primary pathways are nitro-reduction, acetylation, and glucuronidation. | [3][14][15] |

| Primary Metabolites | 7-acetaminothis compound, this compound-glucuronide. | [3][15] |

| Elimination Half-life | Data not available; presumed to be long. | [14] |

| Excretion | Primarily renal (urine). | [14][15] |

Experimental Protocols: Metabolite Identification

The identification of this compound metabolites in biological samples has been successfully performed using advanced analytical chemistry techniques.[15]

Protocol: Metabolite Identification in Urine using nano-LC-HRMS

-

Sample Collection: Human urine samples are collected from individuals suspected of this compound ingestion.

-

Sample Preparation: Often, a simple "dilute-and-shoot" method is sufficient. Urine samples may be diluted with a suitable solvent (e.g., methanol or the initial mobile phase) and centrifuged to pellet any precipitates.[4]

-

Chromatographic Separation: The prepared sample is injected into a nano-liquid chromatography (nano-LC) system. The analytes are separated on a C18 analytical column using a gradient elution program with mobile phases typically consisting of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument.

-

Data Acquisition: Data is acquired in full-scan and data-dependent MS/MS modes. The instrument detects the accurate mass of precursor ions (parent drug and potential metabolites) and generates fragmentation spectra for identification.

-

Data Analysis: The accurate mass measurements and fragmentation patterns of detected peaks are compared against the parent drug's structure and known metabolic transformations (e.g., reduction, acetylation, glucuronidation) to tentatively identify metabolites.[4][15]

Caption: General workflow for a pharmacokinetic study.

Conclusion

This compound is a potent, long-acting designer benzodiazepine that functions as a positive allosteric modulator of the GABA-A receptor. Its pharmacokinetic profile is characterized by extensive hepatic metabolism, primarily through nitro-reduction, acetylation, and glucuronidation, followed by renal excretion. While its qualitative effects are well-described and consistent with its drug class, there is a significant lack of quantitative, peer-reviewed data from controlled studies regarding its binding affinity, potency, and key pharmacokinetic parameters like elimination half-life and bioavailability. Professionals in research and drug development should be aware of its properties and the current limitations in the scientific literature. Further research is required to fully characterize its pharmacological and toxicological profile.

References

- 1. About: this compound [dbpedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound | springermedizin.de [springermedizin.de]

- 5. This compound | 74723-10-7 | Benchchem [benchchem.com]

- 6. headwatersfl.org [headwatersfl.org]

- 7. This compound: What You Need to Know | DATCS [datcs.com]

- 8. Buy this compound | 74723-10-7 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. Flunitrazepam - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICI Journals Master List [journals.indexcopernicus.com]

- 14. j-initiative.org [j-initiative.org]

- 15. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and this compound by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the In Vitro and In Vivo Effects of Nifoxipam

Disclaimer: Nifoxipam is a designer benzodiazepine and an active metabolite of flunitrazepam.[1][2] The majority of the available data comes from review articles, forensic toxicology reports, and anecdotal user accounts rather than from comprehensive preclinical or clinical studies. As such, detailed quantitative data on its pharmacodynamics and pharmacokinetics are limited. This guide summarizes the current scientific understanding of this compound for researchers, scientists, and drug development professionals.

Introduction

This compound, chemically known as 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is a derivative of the benzodiazepine class of drugs.[1][2] It is recognized as an active metabolite of flunitrazepam and has also been identified as a designer drug available through online vendors.[1][2][3] Due to its status as a new psychoactive substance (NPS), there is a lack of extensive formal research into its pharmacological and toxicological profile.[1][2] This document aims to provide a comprehensive overview of the known in vitro and in vivo effects of this compound based on the available scientific literature.

In Vitro Effects

Mechanism of Action

This compound, like other benzodiazepines, is understood to exert its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[4] It binds to the benzodiazepine site on the GABA-A receptor complex, which is distinct from the GABA binding site itself.[4] This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening and subsequent hyperpolarization of the neuron.[5][6] This increased neuronal inhibition is the basis for the sedative, anxiolytic, and muscle relaxant properties associated with benzodiazepines.[4]

Binding Affinity

In Vivo Effects

Pharmacodynamics

Animal studies, specifically in mice, have indicated that this compound produces strong tranquilizing and sleep-prolonging effects.[3] These studies also suggest that this compound has a lower toxicity profile compared to lormetazepam and flunitrazepam in mice.[3]

Anecdotal reports from human users describe effects consistent with other benzodiazepines, including:

-

Sedation

-

Anxiety relief

-

Muscle relaxation

-

Potential for euphoria[1]

The onset of action after oral administration is reported to be between 45 to 120 minutes, with a long duration of action lasting from 10 to 75 hours.[2]

Pharmacokinetics and Metabolism

This compound is extensively metabolized in the body. The primary metabolic pathway involves the reduction of the 7-nitro group to a 7-amino group, followed by acetylation to form 7-acetaminothis compound.[1][2][8] Additionally, the parent compound can undergo glucuronidation.[1][2][8] These metabolites are then excreted in the urine.[8] The cytochrome P450 enzymes CYP3A4 and CYP2C19 are involved in the metabolism of the parent compound, flunitrazepam, and are likely involved in the metabolism of this compound as well.[1][9]

| Metabolite | Metabolic Pathway | Detection Matrix |

| 7-amino-nifoxipam | Phase I: Nitro-reduction | Urine |

| 7-acetamino-nifoxipam | Phase I: Nitro-reduction, Phase II: Acetylation | Urine |

| This compound glucuronide | Phase II: Glucuronidation | Urine |

Table 1: Known Metabolites of this compound

Toxicology

While considered to have lower toxicity than some other benzodiazepines in animal models, this compound still presents significant toxicological risks.[3] As with all central nervous system depressants, there is a high risk of overdose, respiratory depression, and death when combined with other substances such as alcohol or opioids.[1] Chronic use can lead to physical dependence and a withdrawal syndrome upon cessation.[4] this compound also exhibits cross-tolerance with other benzodiazepines.[1][4]

Experimental Methodologies

Detection in Biological Samples

The identification and quantification of this compound and its metabolites in biological matrices like urine are crucial for forensic and clinical toxicology. A common advanced analytical technique employed for this purpose is nano-liquid chromatography-high-resolution mass spectrometry (nano-LC-HR-MS).[8]

Generalized Protocol for Urinary Metabolite Identification by nano-LC-HR-MS:

-

Sample Collection: A human urine sample is collected from the subject.

-

Sample Preparation: In many cases, for initial screening of metabolites, urine samples can be used with minimal preparation, such as dilution, before direct injection into the LC system.[2] For quantitative analysis, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed to concentrate the analytes and remove interfering matrix components.[2][10]

-

Chromatographic Separation: The prepared sample is injected into a nano-LC system. The analytes are separated on a C18 analytical column based on their physicochemical properties.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a high-resolution mass spectrometer. The instrument is operated in a data-dependent acquisition mode, where it performs a full scan to detect potential parent ions of the metabolites and then fragments these ions to obtain structural information (MS/MS spectra).

-

Data Analysis: The acquired mass spectral data is processed to identify the metabolites by comparing their accurate mass measurements and fragmentation patterns with those of reference standards or by interpreting the fragmentation patterns to deduce the structure of the metabolites.

Conclusion

This compound is a pharmacologically active metabolite of flunitrazepam that functions as a positive allosteric modulator of the GABA-A receptor. While in vivo data from animal models and anecdotal human reports suggest it possesses typical benzodiazepine effects such as sedation and anxiolysis, there is a significant lack of rigorous, quantitative in vitro and in vivo studies. Its metabolism has been characterized, with nitro-reduction, acetylation, and glucuronidation being the primary pathways. The emergence of this compound as a designer drug underscores the need for further research to fully elucidate its pharmacological profile, binding affinities, pharmacokinetic parameters, and toxicological risks to better inform public health and safety.

References

- 1. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound | springermedizin.de [springermedizin.de]

- 2. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and this compound by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes [pubmed.ncbi.nlm.nih.gov]

- 9. Flunitrazepam | C16H12FN3O3 | CID 3380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Nifoxipam Metabolism and Metabolite Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifoxipam, a designer benzodiazepine and a metabolite of flunitrazepam, undergoes extensive metabolism in the human body, leading to the formation of several key metabolites. Understanding the biotransformation of this compound is critical for forensic toxicology, clinical chemistry, and drug development. This technical guide provides a comprehensive overview of this compound metabolism, focusing on the identification of its major metabolites and the analytical methodologies employed for their detection and quantification. The primary metabolic pathway involves a three-step process: reduction of the 7-nitro group, subsequent acetylation, and finally, glucuronidation of the parent compound. This guide details the experimental protocols for the analysis of this compound and its metabolites in biological matrices, presents quantitative data, and visualizes the metabolic pathways and experimental workflows.

Introduction

This compound (5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) is a psychoactive substance that has emerged on the new psychoactive substances (NPS) market.[1][2] As a derivative of flunitrazepam, it shares structural similarities with other benzodiazepines and exhibits sedative and anxiolytic properties. The detection and characterization of its metabolites are crucial for determining exposure and understanding its pharmacokinetic profile.

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process primarily occurring in the liver. The main biotransformation pathway consists of Phase I and Phase II reactions.

Phase I Metabolism: The initial and most significant Phase I reaction is the reduction of the 7-nitro group to a 7-amino group, forming the metabolite 7-aminothis compound .[3] This reaction is catalyzed by nitroreductases.[4] While the specific human nitroreductases involved in this compound metabolism have not been definitively identified, bacterial nitroreductases have been shown to metabolize nitroaromatic compounds.[4] It is also suggested that hepatic NADPH-cytochrome P450 reductase may be involved in the reduction of nitrobenzodiazepines.[4]

Phase II Metabolism: Following the initial reduction, the 7-amino group of 7-aminothis compound undergoes acetylation to form 7-acetaminothis compound .[3] This is a key and often the most abundant metabolite detected in urine.[2]

In a separate Phase II pathway, the parent this compound molecule can undergo glucuronidation at the 3-hydroxy position to form This compound-glucuronide .[2]

The major urinary metabolites of this compound are 7-acetaminothis compound and this compound-glucuronide.[1][2] The parent drug is often not detected in urine samples, indicating extensive metabolism.[2]

Metabolic Pathway Diagram

Quantitative Analysis of this compound Metabolites

Quantitative analysis of this compound and its metabolites is essential for interpreting toxicological findings. The concentrations of these compounds in urine can vary significantly depending on the dose and time of ingestion. While specific quantitative data for this compound is limited in publicly available literature, data from its parent compound, flunitrazepam, and other nitrobenzodiazepines can provide context. For instance, after a single dose of clonazepam, a related nitrobenzodiazepine, the peak urinary concentration of its major metabolite, 7-aminoclonazepam, can range from nanograms to over 100 ng/mL.[5]

Table 1: Urinary Metabolites of this compound and their Significance

| Metabolite | Typical Detection Window | Relative Abundance in Urine | Analytical Target |

| This compound | Generally not detected | Very Low | Poor |

| 7-Aminothis compound | Up to several days | Moderate | Good |

| 7-Acetaminothis compound | Up to several days | High (often most abundant) | Excellent |

| This compound Glucuronide | Up to several days | High | Excellent (requires hydrolysis) |

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound and its metabolites are typically performed using chromatographic techniques coupled with mass spectrometry.

In-Vitro Metabolism Studies using Human Liver Microsomes (HLM)

In-vitro studies using HLM are a standard method to investigate the metabolic fate of new drug candidates. These studies help in identifying the metabolites and the enzymes responsible for their formation.

Protocol for In-Vitro Metabolism of this compound:

-

Incubation: Incubate this compound (typically 1-10 µM) with pooled human liver microsomes (0.5-1 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

-

Cofactor Addition: Initiate the metabolic reaction by adding an NADPH-regenerating system.

-

Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) to monitor the disappearance of the parent drug and the formation of metabolites.

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. The supernatant can then be directly analyzed or further processed.

-

Enzyme Identification (Optional): To identify the specific CYP450 isoforms involved, incubations can be performed with specific recombinant human CYP enzymes or with selective chemical inhibitors of different CYP isoforms.[6]

Analytical Methods

LC-MS/MS is the most common and sensitive technique for the analysis of benzodiazepines and their metabolites in biological fluids.

Sample Preparation for Urine Analysis:

-

Enzymatic Hydrolysis: To detect glucuronidated metabolites, urine samples are typically treated with β-glucuronidase to cleave the glucuronide moiety.

-

Internal Standard Addition: A deuterated internal standard is added to the sample for accurate quantification.

-

Extraction: Solid-phase extraction (SPE) is commonly used to clean up the sample and concentrate the analytes.

-

Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Parameters (Representative):

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid, is common.

-

Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

GC-MS is another powerful technique for the analysis of benzodiazepines, often requiring derivatization to increase the volatility of the analytes.

Sample Preparation for Urine Analysis:

-

Hydrolysis and Extraction: Similar to LC-MS/MS, samples undergo hydrolysis and extraction.

-

Derivatization: The extracted analytes are derivatized, for example, by silylation, to make them suitable for GC analysis.

-

Injection: The derivatized sample is injected into the GC-MS system.

GC-MS Parameters (Representative):

-

GC Column: A non-polar or medium-polarity capillary column is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Ionization: Electron ionization (EI) is standard.

-

Mass Spectrometry: The mass spectrometer is operated in selected ion monitoring (SIM) mode for targeted analysis.

Experimental Workflow Diagram

Conclusion

The metabolism of this compound is extensive, with the parent compound rarely being detected in urine. The primary metabolic pathway involves nitroreduction, acetylation, and glucuronidation, leading to the formation of 7-aminothis compound, 7-acetaminothis compound, and this compound-glucuronide as the major metabolites. For reliable detection of this compound use, analytical methods should target these metabolites, particularly 7-acetaminothis compound. The detailed methodologies and understanding of the metabolic pathways presented in this guide are intended to support researchers, scientists, and drug development professionals in their work with this emerging designer benzodiazepine. Further research is warranted to definitively identify the specific human enzymes responsible for this compound's biotransformation and to establish a more comprehensive quantitative profile of its metabolites in various biological matrices.

References

- 1. Identification of main human urinary metabolites of the designer nitrobenzodiazepines clonazolam, meclonazepam, and this compound by nano-liquid chromatography-high-resolution mass spectrometry for drug testing purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Contribution of human hepatic cytochrome p450 isoforms to the metabolism of psychotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurobehavioral Effects of Nifoxipam in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifoxipam, a benzodiazepine and a metabolite of flunitrazepam, is recognized for its potent anxiolytic and sedative properties.[1][2] Like other benzodiazepines, its primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, enhancing the inhibitory effects of GABA in the central nervous system.[3] This technical guide provides a comprehensive overview of the anticipated neurobehavioral effects of this compound in animal models, based on the well-established pharmacology of benzodiazepines. While specific preclinical data on this compound is limited in publicly available literature, this document outlines the standard experimental protocols and expected outcomes for assessing its anxiolytic, sedative, and motor-coordinating effects. Detailed methodologies for key behavioral assays, including the elevated plus maze, rotarod test, and light-dark box test, are provided to facilitate further research. Furthermore, this guide includes diagrams of the GABA-A receptor signaling pathway and experimental workflows to support study design and data interpretation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the neuropharmacological profile of this compound.

Introduction to this compound

This compound (3-hydroxydesmethylflunitrazepam) is a derivative of the benzodiazepine class of drugs and an active metabolite of flunitrazepam.[1][2] Benzodiazepines are a widely studied class of central nervous system depressants known for their sedative, anxiolytic, anticonvulsant, and muscle relaxant properties. The primary molecular target of benzodiazepines is the GABA-A receptor, a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the brain. By binding to a specific allosteric site on the GABA-A receptor, benzodiazepines increase the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This enhanced inhibitory tone results in the characteristic calming effects of these compounds.[3]

While clinical and preclinical data specifically on this compound are not extensively documented in peer-reviewed literature, its structural similarity to other well-characterized benzodiazepines, such as diazepam and its parent compound flunitrazepam, allows for informed predictions of its neurobehavioral profile. It is anticipated that this compound will exhibit dose-dependent anxiolytic, sedative, and motor-impairing effects in animal models.

Predicted Neurobehavioral Effects and Data Presentation

Based on the known effects of benzodiazepines, this compound is expected to modulate anxiety-like behaviors, sedation, and motor coordination in a dose-dependent manner. The following tables present hypothetical quantitative data that would be anticipated from preclinical studies of this compound in standard animal models. It is critical to note that this data is illustrative and not based on published experimental results for this compound.

Table 1: Anxiolytic Effects of this compound in the Elevated Plus Maze (Mouse Model)

| Treatment Group (mg/kg, i.p.) | Time Spent in Open Arms (seconds) | Number of Entries into Open Arms |

| Vehicle | 35.2 ± 4.1 | 8.3 ± 1.2 |

| This compound (0.5) | 55.8 ± 5.3 | 12.1 ± 1.5 |

| This compound (1.0) | 78.4 ± 6.9 | 15.7 ± 1.8 |

| This compound (2.0) | 65.1 ± 7.2 | 13.5 ± 1.6 |

| Diazepam (1.0) | 75.3 ± 6.5 | 14.9 ± 1.7 |

| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |

Table 2: Sedative and Motor Coordination Effects of this compound in the Rotarod Test (Rat Model)

| Treatment Group (mg/kg, i.p.) | Latency to Fall (seconds) |

| Vehicle | 175.4 ± 10.2 |

| This compound (1.0) | 150.1 ± 12.5 |

| This compound (2.5) | 98.7 ± 9.8 |

| This compound (5.0) | 45.3 ± 6.1** |

| Diazepam (2.5) | 105.6 ± 10.3 |

| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |

Table 3: Anxiolytic and Locomotor Effects of this compound in the Light-Dark Box Test (Mouse Model)

| Treatment Group (mg/kg, i.p.) | Time Spent in Light Compartment (seconds) | Number of Transitions |

| Vehicle | 45.6 ± 5.8 | 25.1 ± 3.2 |

| This compound (0.5) | 70.2 ± 7.1 | 28.4 ± 3.5 |

| This compound (1.0) | 95.8 ± 8.5 | 22.3 ± 2.9 |

| This compound (2.0) | 80.4 ± 9.3 | 15.1 ± 2.1 |

| Diazepam (1.0) | 92.3 ± 8.1** | 23.5 ± 3.0 |

| *p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

Elevated Plus Maze (EPM) for Anxiolytic Activity

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents. The test is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by walls.

-

Procedure:

-

Acclimatize the animal to the testing room for at least 30 minutes prior to the experiment.

-

Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and time before the test (e.g., 30 minutes).

-

Place the animal in the center of the maze, facing one of the enclosed arms.

-

Allow the animal to freely explore the maze for a 5-minute period.

-

Record the session using a video camera positioned above the maze.

-

Analyze the recording for the following parameters:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect. A significant decrease in the total number of arm entries may suggest sedative effects.

Rotarod Test for Motor Coordination and Sedation

The rotarod test is used to assess motor coordination, balance, and the sedative effects of a compound.

-

Apparatus: A rotating rod that can be set to a constant speed or to accelerate over time.

-

Procedure:

-

Train the animals on the rotarod for a set period (e.g., 5 minutes at a low, constant speed) for 2-3 consecutive days prior to the test day to establish a baseline performance.

-

On the test day, administer this compound or vehicle i.p. at the desired dose and time before the test.

-

Place the animal on the rotating rod, which is set to accelerate from a low to a high speed over a defined period (e.g., 4 to 40 rpm over 5 minutes).

-

Record the latency to fall from the rod. If the animal remains on the rod for the entire duration, the maximum time is recorded.

-

-

Interpretation: A decrease in the latency to fall from the rotarod is indicative of impaired motor coordination and/or sedation.

Light-Dark Box Test for Anxiolytic Activity

The light-dark box test is another common assay for assessing anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.

-

Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Administer this compound or vehicle i.p. at the desired dose and time before the test.

-

Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus freely for a set duration (e.g., 5-10 minutes).

-

Record the session with a video camera.

-

Analyze the recording for the following parameters:

-

Time spent in the light compartment.

-

Latency to first enter the dark compartment.

-

Number of transitions between the two compartments.

-

-

-

Interpretation: An increase in the time spent in the light compartment is indicative of an anxiolytic effect. A decrease in the number of transitions may suggest sedative effects at higher doses.

Signaling Pathways and Experimental Workflows

GABA-A Receptor Signaling Pathway

The primary mechanism of action of this compound, like other benzodiazepines, is the potentiation of GABAergic neurotransmission through the positive allosteric modulation of the GABA-A receptor.

Caption: GABA-A Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Workflow for Assessing Anxiolytic Effects

The following diagram illustrates a typical workflow for an experiment designed to evaluate the anxiolytic properties of this compound.

Caption: Experimental workflow for anxiolytic drug screening.

Logical Relationship of Neurobehavioral Effects

This diagram illustrates the logical relationship between the dose of a benzodiazepine like this compound and its expected neurobehavioral outcomes.

Caption: Dose-dependent effects of this compound.

Conclusion

This compound, as a benzodiazepine, is predicted to exhibit a clear profile of anxiolytic, sedative, and motor-impairing effects in animal models. This technical guide provides the foundational knowledge and detailed experimental protocols necessary for the preclinical investigation of these effects. While there is a notable lack of published, quantitative in vivo data specifically for this compound, the methodologies and expected outcomes outlined here, based on the broader class of benzodiazepines, offer a robust framework for future research. The systematic application of the described behavioral assays, coupled with an understanding of the underlying GABAergic mechanism of action, will be crucial for elucidating the precise neuropharmacological characteristics of this compound and its potential for further development. Further studies are warranted to generate specific dose-response data for this compound to confirm these predicted effects and to compare its potency and efficacy with other clinically relevant benzodiazepines.

References

- 1. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound | springermedizin.de [springermedizin.de]

- 2. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Nifoxipam as a Flunitrazepam Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunitrazepam, a potent benzodiazepine, undergoes extensive metabolism in the human body, leading to the formation of several pharmacologically active and inactive metabolites. Among these, nifoxipam (3-hydroxydesmethylflunitrazepam) has emerged as a significant metabolite. This technical guide provides a comprehensive overview of the metabolic pathway from flunitrazepam to this compound, detailing the enzymatic processes involved. It presents quantitative pharmacokinetic data for flunitrazepam and its key metabolites in structured tables to facilitate comparison. Furthermore, this guide outlines detailed experimental protocols for the extraction and analysis of these compounds from biological matrices using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS). The mechanism of action of benzodiazepines on the GABA-A receptor is also elucidated through a signaling pathway diagram. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and toxicology.

Introduction

Flunitrazepam is a nitro-benzodiazepine with potent hypnotic, sedative, and anxiolytic properties.[1] Its clinical use is accompanied by a complex metabolic profile, which is of significant interest in pharmacology, toxicology, and forensic science. The biotransformation of flunitrazepam is crucial for its clearance from the body and also contributes to the overall pharmacological effect due to the activity of its metabolites. This compound, also known as 3-hydroxydesmethylflunitrazepam, is one such active metabolite that has garnered attention.[2][3] Understanding the formation of this compound from flunitrazepam is essential for a complete pharmacokinetic and pharmacodynamic characterization of the parent drug.

This guide delves into the specifics of flunitrazepam metabolism with a core focus on this compound. It aims to provide a detailed technical resource by summarizing quantitative data, outlining experimental methodologies, and visualizing key pathways.

Metabolic Pathway of Flunitrazepam to this compound

Flunitrazepam is primarily metabolized in the liver through a series of Phase I reactions, predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][5] The formation of this compound involves two key metabolic steps: N-demethylation and 3-hydroxylation.[2][6]

The main enzymes responsible for the metabolism of flunitrazepam are CYP3A4 and CYP2C19.[4][5] These enzymes catalyze the initial biotransformation steps leading to various metabolites, including the precursors to this compound.

The metabolic cascade leading to this compound can be summarized as follows:

-

N-demethylation: Flunitrazepam is first N-demethylated to form desmethylflunitrazepam (also known as fonazepam). This reaction is primarily mediated by CYP2C19 and to a lesser extent by CYP3A4.[4][5]

-

3-Hydroxylation: Subsequently, desmethylflunitrazepam undergoes hydroxylation at the 3-position of the benzodiazepine ring to yield this compound. It is also possible for flunitrazepam to first be 3-hydroxylated to 3-hydroxyflunitrazepam (catalyzed mainly by CYP3A4) and then N-demethylated to form this compound.[3][4]

Other significant metabolic pathways for flunitrazepam include the reduction of the 7-nitro group to form 7-aminoflunitrazepam.[1]

Visualization of the Metabolic Pathway

Caption: Metabolic conversion of flunitrazepam to this compound.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and analysis of flunitrazepam and its major metabolites.

Pharmacokinetic Parameters

| Compound | Elimination Half-Life (t½) | Oral Clearance | Volume of Distribution (Vd) | Reference(s) |

| Flunitrazepam | 13.5 - 19.2 hours | 0.235 L/hr/kg | 3.76 L/kg | [7] |

| N-desmethylflunitrazepam | - | - | - | [8] |

Data for this compound and other metabolites are less consistently reported in the literature.

In Vitro Enzyme Kinetics of Flunitrazepam Metabolism

| Metabolite Formed | Enzyme | Km (µM) | Reference(s) |

| Desmethylflunitrazepam | CYP2C19 | 11.1 | [4][5] |

| Desmethylflunitrazepam | CYP3A4 | 108 | [4][5] |

| 3-Hydroxyflunitrazepam | CYP2C19 | 642 | [4][5] |

| 3-Hydroxyflunitrazepam | CYP3A4 | 34.0 | [4][5] |

Analytical Detection Limits

| Compound | Analytical Method | Matrix | Limit of Detection (LOD) | Reference(s) |

| Flunitrazepam | HPLC-APCI-MS-MS | Plasma | 0.25 µg/L | [9] |

| 7-Aminoflunitrazepam | HPLC-APCI-MS-MS | Plasma | 0.5 µg/L | [9] |

| N-desmethylflunitrazepam | HPLC-APCI-MS-MS | Plasma | 2.0 µg/L | [9] |

| Flunitrazepam | LC-APCI-MS | Blood/Urine | 0.2 µg/L | [10] |

| 7-Aminoflunitrazepam | LC-APCI-MS | Blood/Urine | 0.2 µg/L | [10] |

| N-desmethylflunitrazepam | LC-APCI-MS | Blood/Urine | 1 µg/L | [10] |

| 3-Hydroxyflunitrazepam | LC-APCI-MS | Blood/Urine | 1 µg/L | [10] |

| 7-Aminoflunitrazepam & derivatives | GC-MS | Urine | < 1 ng/mL | [11] |

Experimental Protocols

Solid-Phase Extraction (SPE) for Benzodiazepines from Biological Fluids

This protocol provides a general workflow for the extraction of flunitrazepam and its metabolites from biological samples such as blood or urine prior to chromatographic analysis.

-

Biological sample (e.g., 1 mL of plasma or urine)

-

Internal standard solution (e.g., deuterated flunitrazepam)

-

Sodium acetate buffer (100 mM, pH 4.5)

-

Mixed-mode solid-phase extraction cartridges (e.g., Bond Elut Certify)[12]

-

Methanol

-

Dichloromethane

-

Isopropanol

-

Ammonium hydroxide

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard. For urine samples, enzymatic hydrolysis with β-glucuronidase may be performed to release conjugated metabolites.[13] Add 3 mL of 100 mM sodium acetate buffer (pH 4.5). Vortex for 15 seconds and sonicate for 15 minutes. Centrifuge at approximately 3000 rpm for 10 minutes.[13]

-

SPE Column Conditioning: Condition the SPE cartridge by sequentially passing 2 mL of methanol and 2 mL of deionized water.

-

Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a mild organic solvent (e.g., 5% methanol in water) to remove polar interferences.

-

Analyte Elution: Elute the analytes with an appropriate solvent mixture. A common elution solvent is a mixture of dichloromethane, isopropanol, and ammonium hydroxide (e.g., 80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a suitable solvent (e.g., mobile phase for HPLC analysis or a derivatizing agent for GC analysis).

Caption: General workflow for solid-phase extraction.

GC-MS Analysis of Flunitrazepam and Metabolites in Urine

This protocol is based on methods described for the analysis of flunitrazepam and its metabolites in urine.[11][12]

-

Gas Chromatograph: Equipped with a mass selective detector (MSD).

-

Column: DB-5MS (or equivalent), 25 m x 0.2 mm I.D., 0.33 µm film thickness.[14]

-

Carrier Gas: Helium.[14]

-

Injection Mode: Splitless.

-

Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

MSD Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Specific m/z values for the derivatized analytes and internal standard.

-

For GC-MS analysis, polar metabolites often require derivatization to increase their volatility and thermal stability. A common derivatizing agent for benzodiazepines is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[13]

-

After the SPE and evaporation steps, add 50 µL of MTBSTFA and 50 µL of a suitable solvent (e.g., ethyl acetate) to the dried extract.

-

Cap the vial and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection into the GC-MS.

HPLC-MS/MS Analysis of Flunitrazepam and Metabolites in Plasma

This protocol is based on methods developed for the simultaneous determination of flunitrazepam and its major metabolites in human plasma.[9][10]

-

High-Performance Liquid Chromatograph: Coupled to a tandem mass spectrometer (MS/MS).

-

Column: C18 reverse-phase column (e.g., 5 µm, 3.0 x 150 mm).[9]

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.[9]

-

Flow Rate: 0.6 mL/min.[9]

-

MS/MS Parameters:

Signaling Pathway: Benzodiazepine Action on GABA-A Receptors

Benzodiazepines, including flunitrazepam and its active metabolites like this compound, exert their effects by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[16][17] They act as positive allosteric modulators.[18]

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron.[16] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site.[17][19] This binding does not directly open the chloride channel but enhances the effect of GABA by increasing the frequency of channel opening when GABA is bound.[17] This potentiation of GABAergic inhibition leads to the sedative, anxiolytic, and anticonvulsant effects of benzodiazepines.

Visualization of the GABA-A Receptor Signaling Pathway

Caption: Benzodiazepine modulation of the GABA-A receptor.

Conclusion

This compound is a key metabolite in the complex biotransformation of flunitrazepam. Its formation, primarily through the action of CYP3A4 and CYP2C19 enzymes, contributes to the overall pharmacological profile of the parent drug. This guide has provided a detailed overview of the metabolic pathway, summarized available quantitative data, and presented detailed experimental protocols for the analysis of flunitrazepam and its metabolites. The visualization of the metabolic and signaling pathways offers a clear and concise understanding of these complex processes. This comprehensive resource is intended to aid researchers and professionals in their efforts to further understand the pharmacology and toxicology of flunitrazepam and its metabolites.

References

- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Flunitrazepam metabolism by cytochrome P450S 2C19 and 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolites replace the parent drug in the drug arena. The cases of fonazepam and this compound | springermedizin.de [springermedizin.de]

- 7. Pharmacokinetics of flunitrazepam following single- and multiple-dose oral administration to healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of flunitrazepam following single dose oral administration in liver disease patients compared with healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous analysis of flunitrazepam and its major metabolites in human plasma by high performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of flunitrazepam and its metabolites in blood by high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A sensitive GC-MS procedure for the analysis of flunitrazepam and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapid method for the solid-phase extraction and GC-MS analysis of flunitrazepam and its major metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nyc.gov [nyc.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. dl.astm.org [dl.astm.org]

- 16. benzoinfo.com [benzoinfo.com]

- 17. GABAA receptor - Wikipedia [en.wikipedia.org]

- 18. This compound | 74723-10-7 | Benchchem [benchchem.com]

- 19. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Research Chemical Nifoxipam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifoxipam (3-hydroxy-desmethylflunitrazepam) is a derivative of the benzodiazepine class of compounds. It is an active metabolite of the potent hypnotic drug flunitrazepam and has also emerged as a research chemical and designer drug.[1][2] Like other benzodiazepines, this compound exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter system in the central nervous system.[3] This technical guide provides a comprehensive overview of the chemistry, synthesis, pharmacology, and analytical methodologies related to this compound to support the scientific and drug development communities.

Physicochemical Properties

This compound is a crystalline solid characterized by the inclusion of a 7-nitro group and a 3-hydroxyl group on the benzodiazepine core structure.[1][4] The presence of the hydroxyl group is expected to increase its polarity and water solubility compared to its parent compounds.[5][6]

| Property | Value | Source(s) |

| IUPAC Name | 5-(2-fluorophenyl)-3-hydroxy-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one | [1][4] |

| Synonyms | 3-hydroxydesmethylflunitrazepam, DP 370 | [1][4] |

| CAS Number | 74723-10-7 | [1][4] |

| Molecular Formula | C₁₅H₁₀FN₃O₄ | [1][4] |

| Molecular Weight | 315.26 g/mol | [1][4] |

| log P | 10.45 | [1][4] |

| Physical Form | Crystalline solid | [1][4] |

Synthesis and Manufacturing

This compound is not manufactured as a pharmaceutical product but is synthesized for research purposes. The primary route for its synthesis involves the chemical modification of flunitrazepam.[7][8] The process is a sequential two-step reaction involving N-demethylation followed by hydroxylation.[8] this compound is also a known metabolite of fonazepam (desmethylflunitrazepam).[5]

Pharmacology

Mechanism of Action

This compound shares its mechanism of action with other benzodiazepines, functioning as a positive allosteric modulator (PAM) of the GABA-A receptor.[7] It binds to a specific site on the receptor, distinct from the GABA binding site, located at the interface between the α and γ subunits.[9] This binding event does not activate the receptor directly but enhances the effect of GABA, increasing the frequency of chloride (Cl⁻) channel opening. The subsequent influx of chloride ions leads to hyperpolarization of the neuron, reducing its excitability and resulting in the characteristic depressant effects on the central nervous system.[10] The 7-nitro group present in this compound's structure may enhance its binding affinity for GABA-A receptors containing the α1 subunit.

Pharmacodynamics

This compound produces strong sedative, anxiolytic, muscle relaxant, and sleep-prolonging effects.[11][12] User reports suggest common oral dosages range from 0.5 mg to 2 mg.[1] Studies in mice have indicated that this compound has a lower toxicity profile compared to lormetazepam and its parent compound, flunitrazepam.[2][13]

Pharmacokinetics

-

Absorption: Following oral administration, the onset of action is reported to be between 45 and 120 minutes.[1][4]

-

Distribution: As a benzodiazepine, it is expected to be widely distributed throughout the body and cross the blood-brain barrier.

-